molecular formula C18H10BrN3O5 B6123187 N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide

Cat. No. B6123187
M. Wt: 428.2 g/mol
InChI Key: GPJLTHYESHJMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide, also known as BPNF, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPNF has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide is not fully understood, but it has been suggested that N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide may inhibit the growth of cancer cells by inducing apoptosis. N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has been shown to have biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell membrane. N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has also been shown to have antimicrobial and antifungal activities.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide in lab experiments is its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has also been synthesized using different methods, which allows for optimization of yields and purity. However, one limitation of using N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide in lab experiments is the lack of understanding of its mechanism of action, which may limit its potential applications.

Future Directions

Possible future directions for N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide research include the synthesis of novel derivatives with improved anticancer, antimicrobial, and antifungal activities. N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide may also be used as a building block in the synthesis of novel materials with unique properties. Further studies are needed to understand the mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide and its potential applications in various fields.
Conclusion
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has advantages and limitations for lab experiments, and possible future directions for N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide research include the synthesis of novel derivatives and the development of novel materials.

Synthesis Methods

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has been synthesized using different methods, including the reaction of 4-bromoaniline with salicylic aldehyde followed by the reaction with nitrofurazone. Another method involves the reaction of 4-bromoaniline with 2-amino-5-nitrophenol followed by the reaction with salicylic acid. The synthesis of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has been optimized to obtain high yields and purity.

Scientific Research Applications

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has been studied for its anticancer, antimicrobial, and antifungal activities. N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has also been used as a fluorescent probe for the detection of metal ions and as a building block in the synthesis of novel materials.

properties

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3O5/c19-11-3-1-10(2-4-11)18-21-13-9-12(5-6-14(13)27-18)20-17(23)15-7-8-16(26-15)22(24)25/h1-9H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJLTHYESHJMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.